Dextromethorphan hydrochloride

Description

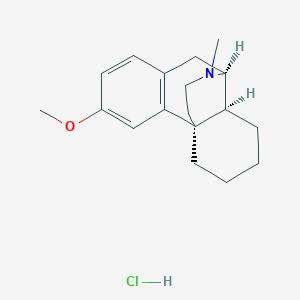

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDDIRAXSDUVKW-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70940040 | |

| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-21-7 | |

| Record name | Dextromethorphan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMETHORPHAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/351KFH969D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dextromethorphan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Dextromethorphan hydrochloride is a widely utilized antitussive agent, valued for its efficacy and safety profile. This guide provides a comprehensive overview of its synthesis and purification processes, tailored for professionals in the fields of chemical research and pharmaceutical development. The following sections detail established synthesis methodologies, purification protocols, and analytical techniques for quality control.

Synthesis of Dextromethorphan

The synthesis of dextromethorphan can be approached through various routes. A common and historically significant method involves the resolution of a racemic mixture, while other pathways utilize stereospecific synthesis or modification of related morphinan structures.

Racemic Resolution Route

A well-established method for dextromethorphan synthesis involves the resolution of racemic 3-hydroxy-N-methylmorphinan. This process separates the desired dextrorotatory isomer from its levorotatory counterpart. The synthesis proceeds through the methylation of the phenolic hydroxyl group of the resolved intermediate.

A key step in this route is the use of a chiral resolving agent, such as D-tartaric acid, to selectively precipitate the desired (+)-isomer.[1] The subsequent methylation yields dextromethorphan.[2]

Synthesis via N-Demethylation and N-Methylation

Another synthetic approach involves the N-demethylation of a precursor followed by N-methylation to introduce the desired methyl group on the nitrogen atom. This can be particularly useful for the synthesis of isotopically labeled dextromethorphan, for instance, with a deuterated methyl group for use in pharmacokinetic studies.[3][4]

The demethylation of the nitrogen can be achieved using reagents like 2,2,2-trichloroethyl chloroformate.[3] Subsequent methylation is then carried out. For instance, methylation of N-desmethyl-dextromethorphan can be achieved with iodomethane-d3 in the presence of a base like sodium hydride in an appropriate solvent such as tetrahydrofuran, with conversions reported to be over 95%.[3]

The overall synthesis pathway can be visualized as a multi-step process starting from precursor molecules and involving key transformations to build the morphinan skeleton and introduce the required functional groups.

Caption: A simplified diagram of the dextromethorphan synthesis pathway via racemic resolution.

Purification of this compound

The purification of dextromethorphan is crucial to ensure its quality and safety for pharmaceutical use. The process typically involves removing unreacted starting materials, byproducts, and any other impurities. Common purification techniques include recrystallization and acid-base extraction. The final product is often converted to its hydrochloride salt for improved stability and solubility.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. For dextromethorphan hydrobromide, a refining method involves dissolving the crude product in diluted hydrochloric acid, followed by heating. After a fractionation step to remove volatile impurities, the pH is adjusted, and the product is recrystallized at an elevated temperature. This process can yield purities between 98.6% and 99.8%.[5] this compound can also be purified by recrystallization from water.[6]

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that can be used to separate dextromethorphan from neutral or acidic impurities. By adjusting the pH of the aqueous solution, dextromethorphan can be selectively moved between an aqueous and an organic phase. This method is also noted in contexts of isolating dextromethorphan from commercial preparations.[7][8][9]

The general workflow for purification involves initial extraction and separation, followed by crystallization and a final drying step to obtain the pure this compound.

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of synthetic and purification processes. Below are summarized methodologies based on available literature.

N-CD3-dextromethorphan Synthesis

A study on deuterated dextromethorphan derivatives provides a detailed protocol for the synthesis of N-CD3-dextromethorphan.[3] The key steps are summarized in the table below.

| Step | Procedure | Reagents & Conditions |

| 1. N-demethylation | Dextromethorphan hydrobromide monohydrate is reacted with 2,2,2-trichloroethyl chloroformate in toluene. | Dextromethorphan hydrobromide monohydrate, 2,2,2-trichloroethyl chloroformate, toluene, reflux for 4 hours. |

| 2. Isolation of N-desmethyl-dextromethorphan | The resulting product from step 1 is treated to yield the free base N-desmethyl-dextromethorphan. | Treatment with sodium hydroxide. |

| 3. N-methylation | N-desmethyl-dextromethorphan is methylated using iodomethane-d3. | N-desmethyl-dextromethorphan, iodomethane-d3, sodium hydride, tetrahydrofuran. Conversion >95%. |

| 4. Salt Formation | The synthesized N-CD3-dextromethorphan is converted to its hydrochloride salt. | N-CD3-dextromethorphan, ethyl acetate-methanol mixture, HCl in ethyl acetate. |

Purification of Dextromethorphan Hydrobromide

A patented refining and purification method for dextromethorphan hydrobromide outlines a clear protocol.[5]

| Step | Procedure | Conditions |

| 1. Dissolution | The crude dextromethorphan hydrobromide is dissolved in diluted hydrochloric acid. | Diluted HCl amount is 3-4 times the mass of the crude product. |

| 2. Heating | The solution is heated at a normal temperature. | Heated for 2-3 hours. |

| 3. Fractionation | Light-weight impurities are removed by normal-temperature and normal-pressure fractionation. | Fractionation time is 1-2 hours. |

| 4. Acid Pickling & pH Adjustment | The distillate is subjected to acid pickling, and the pH is adjusted. | pH adjusted to 5.8-6. |

| 5. Recrystallization | The product is recrystallized. | Recrystallization temperature of 70-80 °C for 2-3 hours. |

Data Presentation

Quantitative data from the synthesis and purification processes are crucial for assessing the efficiency and success of the methods.

| Parameter | Value | Reference |

| N-CD3-dextromethorphan Synthesis | ||

| Conversion (Methylation) | >95% | [3] |

| Purity (HPLC) | >99% | [3] |

| Purity (GC-MS) | 97-98% | [3] |

| Yield (Salt Formation) | 57.1% | [3] |

| Dextromethorphan Hydrobromide Purification | ||

| Purity of Refined Product | 98.6-99.8% | [5] |

Analytical Methods for Quality Control

The purity and identity of this compound are confirmed using various analytical techniques. High-performance liquid chromatography (HPLC) is a primary method for these analyses.

Several HPLC methods have been developed for the analysis of dextromethorphan, often in combination with other active pharmaceutical ingredients.[10] These methods typically utilize a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[10][11] Detection is commonly performed using a UV detector at wavelengths such as 225 nm, 280 nm, or 278 nm.[10][12]

UV spectrophotometry is another method that can be used for the determination of dextromethorphan HBr content, with a λmax of 278nm in 0.1N HCl.[10]

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CN104003936A - Refining and purification method of dextromethorphan hydrobromide - Google Patents [patents.google.com]

- 6. US20100004278A1 - this compound - Google Patents [patents.google.com]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. "Crystal dex:" free-base dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. soeagra.com [soeagra.com]

- 11. helixchrom.com [helixchrom.com]

- 12. HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column | SIELC Technologies [sielc.com]

The Multifaceted Mechanism of Dextromethorphan Hydrochloride in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (DXM), a synthetically produced morphinan derivative, is widely recognized for its antitussive properties. However, its pharmacological profile extends far beyond cough suppression, exhibiting a complex and multifaceted mechanism of action within the central nervous system. At therapeutic and supratherapeutic doses, dextromethorphan and its primary active metabolite, dextrorphan, interact with multiple neuronal targets, leading to a range of effects from neuroprotection to dissociative states.[1] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of dextromethorphan hydrochloride in neuronal cells, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways.

Core Mechanisms of Action

Dextromethorphan's neuronal activity is primarily characterized by its interaction with several key receptor and transporter systems. These interactions are often complex, with dextromethorphan acting as an antagonist, agonist, or reuptake inhibitor depending on the target. The principal targets include:

-

NMDA Receptors: Dextromethorphan and its more potent metabolite, dextrorphan, are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This action is believed to be central to its neuroprotective and dissociative effects.[1][2]

-

Sigma-1 Receptors: Dextromethorphan is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability and plasticity.[1]

-

Serotonin and Norepinephrine Transporters: Dextromethorphan acts as a nonselective inhibitor of serotonin (SERT) and norepinephrine (NET) reuptake, although with lower affinity compared to its other targets.[1] This contributes to its potential antidepressant effects.

-

Nicotinic Acetylcholine Receptors: Dextromethorphan is a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs).[1]

-

Voltage-Gated Calcium Channels: Dextromethorphan has been shown to block voltage-gated calcium channels, which may contribute to its neuroprotective effects.[3]

Quantitative Pharmacological Data

The affinity and potency of dextromethorphan and its metabolite dextrorphan at various neuronal targets have been quantified through numerous in vitro studies. The following tables summarize key binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) to provide a comparative overview of their pharmacological profile.

| Target Receptor/Transporter | Ligand | Ki (nM) | Species | Assay Conditions | Reference |

| NMDA Receptor (PCP site) | Dextromethorphan | 2246 | Rat | [3H]TCP binding | [4] |

| Dextromethorphan | 4540 | Rat | [3H]MK-801 binding | [4] | |

| Sigma-1 Receptor | Dextromethorphan | 63 | Guinea Pig | --INVALID-LINK---pentazocine binding | [4] |

| Serotonin Transporter (SERT) | Dextromethorphan | 1.44 | Human | [3H]Paroxetine binding | [4] |

| Muscarinic M2 Receptor | Dextromethorphan | >10000 | Rat | [3H]QNB binding | [4] |

Table 1: Binding Affinities (Ki) of Dextromethorphan at Various Neuronal Receptors and Transporters. This table provides a summary of the dissociation constants for dextromethorphan at several of its key molecular targets. Lower Ki values indicate higher binding affinity.

| Target/Effect | Ligand | IC50 (µM) | Cell Type/Preparation | Experimental Method | Reference |

| NMDA-induced current | Dextromethorphan | 0.55 | Cultured rat cortical neurons | Whole-cell patch clamp | [5] |

| NMDA-evoked Ca2+ rise | Dextromethorphan | 4 | Cultured rat hippocampal neurons | Fura-2 calcium imaging | [6] |

| Voltage-gated Ca2+ channels (L- and N-type) | Dextromethorphan | 52-71 | Cultured rat cortical neurons & PC12 cells | Whole-cell patch clamp (Ba2+ current) | [5] |

| Voltage-gated Na+ channels | Dextromethorphan | ~80 | Cultured rat cortical neurons | Whole-cell patch clamp | [5] |

| K+-depolarization-evoked 45Ca2+ uptake | Dextromethorphan | 48 | Brain synaptosomes | Radiometric assay | [3] |

| Dextrorphan | 200 | Brain synaptosomes | Radiometric assay | [3] | |

| α3β4 Nicotinic Acetylcholine Receptor | Dextromethorphan | 11.05 | KX cells expressing rat nAChR | Whole-cell patch clamp | [4] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Dextromethorphan and Dextrorphan. This table presents the concentrations at which dextromethorphan and its metabolite inhibit the function of various ion channels and receptor-mediated responses by 50%.

Key Signaling Pathways and Mechanisms

The diverse pharmacological effects of dextromethorphan arise from its modulation of several critical neuronal signaling pathways.

NMDA Receptor Antagonism and Glutamatergic Signaling

Dextromethorphan and dextrorphan act as uncompetitive antagonists at the NMDA receptor, binding to a site within the ion channel pore that overlaps with the binding site for phencyclidine (PCP).[4] This blockade is use-dependent, meaning it is more effective when the channel is open. By blocking the NMDA receptor, dextromethorphan inhibits the influx of Ca2+ in response to glutamate binding, thereby reducing excitatory neurotransmission. This mechanism is central to its neuroprotective effects in models of ischemia and other excitotoxic conditions.[7][8]

Figure 1. Dextromethorphan's antagonism of the NMDA receptor signaling pathway.

Sigma-1 Receptor Agonism and Neuronal Modulation

Dextromethorphan is a potent agonist of the sigma-1 receptor.[1] This receptor is a unique intracellular protein that translocates from the endoplasmic reticulum to various parts of the cell, including the plasma membrane, where it can modulate the activity of ion channels and other receptors. Sigma-1 receptor activation by dextromethorphan has been linked to its antidepressant-like effects and may also contribute to its neuroprotective properties by modulating calcium signaling and reducing oxidative stress.

Figure 2. Agonistic action of Dextromethorphan on the Sigma-1 receptor pathway.

Monoamine Transporter Inhibition

Dextromethorphan weakly inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, SERT and NET.[1] This leads to an increase in the synaptic concentration of these neurotransmitters, which is a mechanism shared with many antidepressant medications.

Figure 3. Dextromethorphan's inhibition of serotonin and norepinephrine reuptake.

Experimental Protocols

The characterization of dextromethorphan's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of dextromethorphan for a specific receptor.

Objective: To quantify the affinity of dextromethorphan for the NMDA or sigma-1 receptor.

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., rat cortex for NMDA, guinea pig brain for sigma-1) or cells expressing the receptor of interest.[4]

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]MK-801 for the NMDA receptor PCP site, --INVALID-LINK---pentazocine for the sigma-1 receptor).[4]

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: Appropriate buffer to maintain pH and ionic strength.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of dextromethorphan.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of dextromethorphan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Figure 4. Workflow for a typical radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This technique is used to measure the effect of dextromethorphan on ion flow through specific channels in the neuronal membrane.

Objective: To determine the IC50 of dextromethorphan for the blockade of NMDA receptor-mediated currents or voltage-gated calcium channels.

Materials:

-

Cultured Neurons: Primary neurons or a suitable cell line expressing the channel of interest.

-

Patch Pipettes: Glass micropipettes with a tip diameter of ~1 µm.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

-

External and Internal Solutions: Solutions mimicking the extracellular and intracellular ionic environments.

-

Agonist/Depolarizing Agent: NMDA for activating NMDA receptors or high potassium solution for opening voltage-gated channels.

-

Test Compound: this compound applied via a perfusion system.

Procedure:

-

Cell Patching: A patch pipette is sealed onto the membrane of a neuron to form a high-resistance "gigaseal".

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

-

Current Recording: The cell is voltage-clamped at a specific membrane potential, and the current flowing through the channels of interest is recorded in response to an agonist or a depolarizing voltage step.

-

Drug Application: Dextromethorphan is applied at various concentrations via the perfusion system, and the resulting inhibition of the current is measured.

-

Data Analysis: A concentration-response curve is generated to determine the IC50 value.

Calcium Imaging for Intracellular Signaling

This method visualizes changes in intracellular calcium concentration in response to neuronal activation and its modulation by dextromethorphan.

Objective: To assess the effect of dextromethorphan on NMDA-mediated calcium influx.

Materials:

-

Cultured Neurons: Primary neurons grown on glass coverslips.

-

Calcium Indicator Dye: A fluorescent dye that changes its emission intensity upon binding to calcium (e.g., Fura-2).[6]

-

Fluorescence Microscope: Equipped with an excitation light source, filter sets, and a sensitive camera.

-

Perfusion System: For application of agonist and dextromethorphan.

-

Image Analysis Software: To quantify changes in fluorescence intensity.

Procedure:

-

Cell Loading: Neurons are incubated with the calcium indicator dye, which enters the cells and is cleaved into its active, membrane-impermeant form.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded.

-

Stimulation: The neurons are stimulated with NMDA to induce calcium influx.

-

Drug Treatment: The experiment is repeated in the presence of varying concentrations of dextromethorphan.

-

Image Acquisition: Changes in fluorescence intensity are recorded over time.

-

Data Analysis: The change in fluorescence is converted to a measure of intracellular calcium concentration, and the inhibitory effect of dextromethorphan is quantified.

Conclusion

This compound exhibits a complex pharmacological profile in neuronal cells, engaging multiple targets to produce a wide range of effects. Its primary mechanisms of action—NMDA receptor antagonism, sigma-1 receptor agonism, and monoamine reuptake inhibition—are well-documented and supported by a growing body of quantitative data. The interplay between these different actions likely contributes to its therapeutic potential in a variety of neurological and psychiatric disorders beyond its traditional use as an antitussive. Further research, utilizing the experimental approaches detailed in this guide, will continue to elucidate the intricate neuronal mechanisms of this versatile compound and may unlock new therapeutic applications.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dextromethorphan reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Agonism of Dextromethorphan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (DM), a widely recognized antitussive agent, has garnered significant scientific interest for its complex pharmacology, particularly its agonistic activity at the sigma-1 receptor (S1R). The S1R is an intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, that plays a crucial role in cellular homeostasis and signaling. This technical guide provides a comprehensive overview of the sigma-1 receptor agonism of dextromethorphan hydrochloride, consolidating quantitative data on its binding affinity and functional modulation. Detailed experimental protocols for assessing S1R binding and the downstream signaling pathways implicated in DM's mechanism of action are presented. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of dextromethorphan and other S1R ligands.

Introduction to the Sigma-1 Receptor and Dextromethorphan

The sigma-1 receptor (S1R) is a unique 223-amino acid transmembrane protein that is distinct from classical G protein-coupled receptors or ion channels.[1] It acts as a ligand-operated intracellular chaperone, modulating a variety of cellular processes including calcium signaling, ion channel function, and cellular stress responses.[1] Dextromethorphan, the dextrorotatory morphinan, is a potent agonist at the S1R, an interaction that is increasingly implicated in its neuroprotective and potential antidepressant effects.[2][3] Understanding the precise nature of this interaction is pivotal for the development of novel therapeutics targeting the S1R.

Quantitative Data: Binding Affinity and Functional Modulation

The interaction of dextromethorphan with the sigma-1 receptor has been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), representing the concentration of the drug that occupies 50% of the receptors in a competition binding assay.

Table 1: Sigma-1 Receptor Binding Affinity of Dextromethorphan

| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |

| Ki | 142 - 652 | Various | Various | [2][3] |

| Ki | 205 | Mouse | --INVALID-LINK---Pentazocine |

Table 2: Effect of Dextromethorphan on --INVALID-LINK---Pentazocine Binding to Sigma-1 Receptors

| Condition | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| --INVALID-LINK---Pentazocine alone | 21.3 ± 2.8 | 1030 ± 80 | [1] |

| --INVALID-LINK---Pentazocine + 400 nM Dextromethorphan | 12.8 ± 1.2 | 750 ± 50 | [1] |

| *p < 0.05 compared to --INVALID-LINK---pentazocine alone. |

The data in Table 2 suggest a complex interaction, with dextromethorphan not only competing for the binding site but also potentially inducing conformational changes in the receptor that affect radioligand binding.[1] While the agonistic activity of dextromethorphan at the S1R is well-documented, specific EC50 values from functional assays are not consistently reported in the literature.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a standard method for determining the binding affinity of dextromethorphan for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand such as --INVALID-LINK---pentazocine.

Objective: To determine the Ki of dextromethorphan for the sigma-1 receptor.

Materials:

-

Test compound: this compound

-

Radioligand: --INVALID-LINK---pentazocine

-

Membrane preparation: Rat brain homogenates or cells expressing sigma-1 receptors

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Haloperidol (10 µM)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and haloperidol.

-

Competitive Binding: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of dextromethorphan.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the dextromethorphan concentration. Determine the IC50 value (the concentration of dextromethorphan that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The NMDA Receptor Antagonist Activity of Dextromethorphan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (DM), a widely recognized antitussive agent, has garnered significant scientific interest for its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This property underlies its neuroprotective effects and potential therapeutic applications in a range of neurological and psychiatric disorders. Dextromethorphan and its primary active metabolite, dextrorphan (DXO), interact with the NMDA receptor ion channel, modulating its function and downstream signaling pathways. This technical guide provides an in-depth overview of the NMDA receptor antagonist activity of Dextromethorphan hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Dextromethorphan acts as an uncompetitive antagonist, binding preferentially to the open and activated state of the NMDA receptor channel. It occupies a binding site within the ion channel pore, often referred to as the phencyclidine (PCP) or MK-801 site, thereby physically occluding the passage of ions. This action is use-dependent, meaning the antagonist has a higher affinity for the receptor when it is actively being stimulated by its agonists, glutamate and glycine.

Quantitative Pharmacological Data

The affinity and inhibitory concentration of dextromethorphan and its metabolite dextrorphan for the NMDA receptor have been characterized in various experimental systems. The following tables summarize key quantitative data.

| Compound | Assay Type | Preparation | Radioligand | Ki (nM) | Reference |

| Dextromethorphan | Radioligand Binding | Postmortem human frontal cortex | [³H]PCP | 1680 | |

| Dextromethorphan | Radioligand Binding | Rat brain neuronal membrane | [³H]MK-801 | 4540 | |

| Dextromethorphan | Radioligand Binding | Rat brain | [³H]TCP | 2246 | |

| Dextrorphan | Radioligand Binding | - | - | 10-fold greater affinity than Dextromethorphan |

Table 1: Binding Affinity (Ki) of Dextromethorphan and Dextrorphan for the NMDA Receptor.

| Compound | Assay Type | Preparation | IC50 (µM) | Reference |

| Dextromethorphan | Electrophysiology (Whole-cell patch clamp) | Cultured rat cortical neurons | 0.55 (for NMDA-induced current) | |

| Dextromethorphan | Calcium Imaging (Fura-2) | Cultured rat hippocampal pyramidal neurons | 4 | |

| Dextromethorphan | Radioligand Binding | Wistar rat brain membranes | 1.32 | |

| Dextromethorphan | Electrophysiology | Recombinant GluN1/GluN2A NMDA receptors | 11 |

Table 2: Inhibitory Concentration (IC50) of Dextromethorphan at the NMDA Receptor.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor ([³H]MK-801)

This protocol describes a method to determine the binding affinity of dextromethorphan for the NMDA receptor using [³H]MK-801, a high-affinity radioligand for the PCP site within the ion channel.

a) Membrane Preparation:

-

Brains from Wistar rats (excluding cerebella) are homogenized in ice-cold Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and glycine.

-

The final membrane preparation is resuspended in buffer to a protein concentration of 0.25–0.5 µg/µL.

b) Binding Assay:

-

In triplicate, incubate an aliquot of the membrane preparation (e.g., 0.2 mg of protein) with a fixed concentration of [³H]MK-801 (e.g., 5 nM).

-

For competition assays, include varying concentrations of this compound.

-

To determine non-specific binding, a separate set of tubes containing a high concentration of unlabeled MK-801 (e.g., 10 µM) is included.

-

The reaction mixture is incubated for a defined period (e.g., 180 minutes) at a specific temperature (e.g., 25°C).

c) Detection and Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for dextromethorphan is then determined by analyzing the competition binding data using appropriate pharmacological models.

Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of NMDA receptor-mediated currents in neurons and the effect of dextromethorphan on these currents.

a) Cell Preparation:

-

Primary cortical or hippocampal neurons are cultured on coverslips.

-

Alternatively, a cell line (e.g., HEK293) expressing specific NMDA receptor subunits can be used.

b) Recording Setup:

-

A coverslip with adherent cells is placed in a recording chamber on an inverted microscope.

-

The chamber is continuously perfused with an external solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, pH 7.2).

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2) and mounted on a micromanipulator.

c) Whole-Cell Recording:

-

The micropipette is lowered onto a neuron, and gentle suction is applied to form a high-resistance seal (GΩ seal).

-

A brief, strong suction pulse is applied to rupture the cell membrane, establishing the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

-

NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

After establishing a stable baseline, this compound is added to the external solution at various concentrations, and the resulting inhibition of the NMDA-induced current is recorded.

d) Data Analysis:

-

The peak amplitude of the NMDA-induced current is measured before and after the application of dextromethorphan.

-

A concentration-response curve is generated, and the IC₅₀ value is calculated.

Signaling Pathways and Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, the channel opens, allowing the influx of Na⁺ and Ca²⁺ ions. The influx of Ca²⁺ is particularly important as it acts as a second messenger, initiating a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory.

Dextromethorphan exerts its antagonist effect by entering the open channel of the NMDA receptor and binding to the PCP site. This physically blocks the flow of ions, thereby inhibiting the downstream signaling cascade.

Conclusion

This compound and its active metabolite, dextrorphan, are well-characterized non-competitive antagonists of the NMDA receptor. Their mechanism of action involves the blockade of the ion channel at the PCP binding site, which is both voltage- and use-dependent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of dextromethorphan and explore its therapeutic potential in a variety of central nervous system disorders. The provided visualizations aim to clarify the complex signaling pathways and experimental workflows associated with the study of this compound's interaction with the NMDA receptor.

The Dawn of a Modern Antitussive: An In-depth Technical Guide to the Early Discovery and Development of Dextromethorphan

A comprehensive overview for researchers, scientists, and drug development professionals on the foundational synthesis, preclinical evaluation, and clinical validation of dextromethorphan as a therapeutic agent.

Introduction

In the mid-20th century, the search for a safe and effective cough suppressant without the addictive properties of codeine was a significant therapeutic challenge. This quest led to the development of dextromethorphan, a synthetic morphinan derivative that has since become a ubiquitous component of over-the-counter cough and cold remedies. This technical guide provides a detailed chronicle of the early discovery and development of dextromethorphan, focusing on its chemical synthesis, pivotal preclinical and clinical evaluations, and the initial understanding of its mechanism of action.

I. Chemical Synthesis and Stereochemistry

The development of dextromethorphan was a feat of stereospecific chemical synthesis. The key challenge was to isolate the dextrorotatory (+) isomer of 3-methoxy-N-methylmorphinan, as the levorotatory (-) isomer, levomethorphan, possesses opioid-like analgesic and addictive properties. The foundational synthesis involved two critical stages: the Grewe cyclization to create the morphinan backbone and the subsequent resolution of the racemic mixture.

Experimental Protocols

1. Grewe Cyclization of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

The Grewe cyclization, a key reaction in the synthesis of morphinans, was adapted for the creation of the dextromethorphan precursor.

-

Reactants: 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, Phosphoric Acid (85%).

-

Procedure:

-

The starting octahydroisoquinoline derivative is dissolved in an excess of 85% phosphoric acid.

-

The reaction mixture is heated, typically at elevated temperatures (e.g., 130-150°C), for several hours to induce cyclization.

-

The reaction is monitored for the formation of the morphinan ring structure.

-

Upon completion, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The racemic 3-methoxy-N-methylmorphinan is then isolated and purified.

-

2. Racemic Resolution of 3-methoxy-N-methylmorphinan

The separation of the dextro- and levorotatory enantiomers was achieved through classical resolution using a chiral resolving agent, D-tartaric acid.

-

Reactants: Racemic 3-methoxy-N-methylmorphinan, D-tartaric acid, Methanol.

-

Procedure:

-

The racemic base is dissolved in a suitable solvent, typically methanol.

-

A solution of D-tartaric acid in the same solvent is added to the racemic mixture.

-

The mixture is allowed to stand, often with cooling, to facilitate the crystallization of the less soluble diastereomeric salt, dextromethorphan-D-tartrate.

-

The crystalline salt is collected by filtration.

-

The purified dextromethorphan-D-tartrate is then treated with a base (e.g., ammonium hydroxide) to liberate the free dextromethorphan base.

-

The dextromethorphan base is extracted with an organic solvent and purified.

-

Diagram 1: Synthesis and Resolution of Dextromethorphan

A flowchart illustrating the key steps in the synthesis of racemic morphinan via Grewe cyclization and its subsequent resolution to yield dextromethorphan.

II. Preclinical Pharmacological Evaluation

The preclinical assessment of dextromethorphan was crucial in establishing its antitussive properties and differentiating it from its opioid isomer. Animal models played a pivotal role in this early evaluation.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This was a standard method for screening potential antitussive agents.

-

Animal Model: Male guinea pigs (e.g., Hartley strain), weighing 300-500g.

-

Apparatus: A whole-body plethysmograph chamber connected to a nebulizer and a system for recording cough sounds and pressure changes.

-

Procedure:

-

Animals are placed individually in the plethysmograph chamber for acclimatization.

-

A solution of citric acid (typically 0.1 M to 0.6 M in saline) is aerosolized into the chamber for a defined period (e.g., 5-10 minutes).

-

The number of coughs is counted by trained observers or recorded using a microphone and pressure transducer during and immediately after the exposure period.

-

For drug testing, animals are pre-treated with dextromethorphan or a control substance (e.g., saline or codeine) via a specified route (e.g., intraperitoneal or oral) at various time points before the citric acid challenge.

-

The antitussive effect is quantified as the percentage reduction in the number of coughs compared to the control group.

-

Diagram 2: Experimental Workflow for Antitussive Screening

A workflow diagram outlining the key stages of the preclinical antitussive screening of dextromethorphan in the guinea pig model.

Preclinical Findings

Early preclinical studies demonstrated that dextromethorphan possessed antitussive activity comparable to that of codeine. Crucially, it did not exhibit the analgesic or addictive properties associated with codeine and its levorotatory counterpart.

| Compound | Antitussive Potency (Relative to Codeine) | Analgesic Activity | Addictive Potential |

| Dextromethorphan | Approximately Equal | Negligible | Negligible |

| Codeine | Standard (1.0) | Present | Present |

| Levomethorphan | Present | Present | Present |

| Table 1: Comparative Preclinical Profile of Dextromethorphan and Related Compounds. |

III. Early Clinical Trials

Following promising preclinical results, dextromethorphan underwent clinical evaluation to assess its efficacy and safety in humans. Early trials were often comparative, pitting the new compound against the existing standard of care, codeine, and a placebo.

Experimental Protocols

Double-Blind, Crossover Clinical Trial Design

This design was frequently employed to minimize bias and intra-subject variability.

-

Study Population: Patients with chronic, stable cough of various etiologies.

-

Design: A double-blind, randomized, crossover design where each patient received dextromethorphan, codeine, and a placebo in a random order, with washout periods between each treatment phase.

-

Dosage: Oral doses of dextromethorphan (e.g., 10-20 mg) and codeine (e.g., 15-20 mg) were commonly used.

-

Efficacy Assessment:

-

Objective Measures: Cough counts, often recorded by patients in a diary or by trained observers.

-

Subjective Measures: Patient-reported assessments of cough severity, frequency, and overall relief using rating scales.

-

-

Safety Assessment: Monitoring and recording of any adverse events, with a particular focus on central nervous system effects such as drowsiness and gastrointestinal side effects like constipation.

Key Clinical Findings

Early clinical trials confirmed the antitussive efficacy of dextromethorphan in patients with cough.[1] It was found to be at least as effective as codeine in reducing cough frequency and severity.[1] A significant advantage of dextromethorphan that emerged from these studies was its favorable side-effect profile compared to codeine, with a markedly lower incidence of drowsiness and constipation.

| Treatment | Reduction in Cough Frequency | Patient-Reported Relief | Common Side Effects |

| Dextromethorphan (10-20 mg) | Significant reduction, comparable to codeine[1] | Good to Excellent | Occasional drowsiness, mild gastrointestinal upset |

| Codeine (15-20 mg) | Significant reduction[1] | Good to Excellent | Drowsiness, constipation, nausea |

| Placebo | Minimal to no reduction | Poor to Fair | None reported |

| Table 2: Summary of Early Clinical Trial Results Comparing Dextromethorphan, Codeine, and Placebo. |

IV. Early Understanding of the Mechanism of Action

In the initial stages of its development, the precise molecular mechanism of dextromethorphan's antitussive action was not fully elucidated. However, it was understood to act centrally on the cough center in the medulla oblongata, elevating the threshold for the cough reflex. This was in contrast to peripherally acting antitussives. The prevailing hypothesis was that it exerted a specific depressant effect on the medullary cough center without significantly affecting other respiratory centers, which explained its lack of respiratory depression at therapeutic doses.

Diagram 3: Hypothesized Early Signaling Pathway for Dextromethorphan's Antitussive Action

A simplified diagram representing the early understanding of dextromethorphan's central action on the cough reflex arc.

Conclusion

The early discovery and development of dextromethorphan marked a significant advancement in pharmacotherapy. Through meticulous chemical synthesis and rigorous preclinical and clinical evaluation, researchers successfully developed a non-narcotic antitussive with efficacy comparable to codeine but with a superior safety profile. This foundational work laid the groundwork for dextromethorphan's enduring role as a first-line treatment for cough and continues to be a case study in rational drug design and development. The methodologies and findings from these early investigations provided the essential data for its approval by the FDA in 1958 and its subsequent widespread clinical use.[2]

References

In Vitro Pharmacological Profile of Dextromethorphan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (DXM), a synthetically produced morphinan derivative, is widely recognized for its antitussive properties. However, its complex pharmacological profile extends far beyond cough suppression, encompassing a range of interactions with key central nervous system targets. This technical guide provides a comprehensive overview of the in vitro pharmacology of dextromethorphan hydrochloride, detailing its interactions with various receptors, ion channels, and transporters. Quantitative binding and functional data for dextromethorphan and its primary active metabolite, dextrorphan, are presented in structured tables for comparative analysis. Detailed experimental protocols for key in vitro assays are provided to facilitate the replication and further investigation of its multifaceted mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering in-depth insights into the intricate pharmacology of this versatile compound.

Introduction

Dextromethorphan (DXM) is the dextrorotatory enantiomer of levomethorphan, a methyl ether of levorphanol.[1] While structurally related to opioids, it exhibits minimal affinity for opioid receptors and its pharmacological effects are mediated through a distinct set of molecular targets.[1][2] Primarily known as a cough suppressant, DXM's diverse pharmacological actions have led to its investigation and use in other therapeutic areas, including the treatment of pseudobulbar affect and major depressive disorder.[3]

The in vitro pharmacological profile of dextromethorphan is characterized by its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an agonist of the sigma-1 (σ1) receptor, and an inhibitor of serotonin (SERT) and norepinephrine (NET) transporters.[1][3] Furthermore, it modulates the activity of various ion channels, including nicotinic acetylcholine receptors and voltage-gated calcium and sodium channels.[4][5][6]

This guide provides a detailed examination of these interactions, presenting quantitative data and experimental methodologies to offer a thorough understanding of dextromethorphan's in vitro pharmacology.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of dextromethorphan and its active metabolite, dextrorphan, for various molecular targets.

Table 1: Receptor Binding and Functional Activity of Dextromethorphan

| Target | Parameter | Value (nM) | Species/Tissue | Assay Type |

| NMDA Receptor | Ki | 1680 | Human Frontal Cortex | Radioligand Binding ([3H]PCP)[7] |

| IC50 | 550 | Rat Cortical Neurons | NMDA-induced Current Block[4] | |

| Sigma-1 Receptor | Ki | 63 | Guinea Pig Brain | Radioligand Binding (--INVALID-LINK---pentazocine)[7] |

| Ki | 142 - 652 | - | Radioligand Binding[8] | |

| Serotonin Transporter (SERT) | Ki | 1.44 | Human | Radioligand Binding ([3H]Paroxetine)[7] |

| Norepinephrine Transporter (NET) | Ki | 1000+ | Rat | Radioligand Binding[1] |

| Nicotinic Acetylcholine Receptor (α3β4) | IC50 | 11050 | Rat | Whole-cell Patch Clamp[7] |

| Voltage-gated Sodium Channels | IC50 | ~80000 | Rat Cortical Neurons | Whole-cell Patch Clamp[4] |

| Voltage-gated Calcium Channels (L- and N-type) | IC50 | 52000 - 71000 | Rat Cortical Neurons & PC12 Cells | Whole-cell Patch Clamp[4] |

| Voltage-gated Proton Channels | IC50 | 51700 | Murine Microglial BV2 Cells | Proton Current Inhibition[9] |

| Human K(v)1.3 Channel | IC50 | 12800 | Xenopus laevis oocytes | Two-electrode Voltage Clamp[10] |

Table 2: Receptor Binding and Functional Activity of Dextrorphan

| Target | Parameter | Value (nM) | Species/Tissue | Assay Type |

| NMDA Receptor | Ki | 100 - 600 | Rat Forebrain | Radioligand Binding ([3H]MK-801)[11] |

| IC50 | 1000 - 3000 | Cultured Cortical Neurons | NMDA-induced Neurotoxicity Reduction[11] | |

| Sigma-1 Receptor | IC50 | 10000 ± 1500 | Rat Brain | Radioligand Binding[12] |

| Serotonin Transporter (SERT) | Ki | 1000+ | Rat | Radioligand Binding[1] |

| Norepinephrine Transporter (NET) | Ki | 1000+ | Rat | Radioligand Binding[1] |

| Nicotinic Acetylcholine Receptor (α3β4) | IC50 | - | - | Noncompetitive Antagonist[6] |

| Nicotinic Acetylcholine Receptor (α4β2) | IC50 | - | - | Noncompetitive Antagonist[13] |

| Nicotinic Acetylcholine Receptor (α7) | IC50 | - | - | Noncompetitive Antagonist[13] |

| Voltage-gated Calcium Channels | - | - | - | Blocks N-type and L-type channels[5] |

Key Signaling Pathways and Mechanisms of Action

Dextromethorphan's diverse pharmacological effects stem from its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. criver.com [criver.com]

- 3. Dextromethorphan/bupropion - Wikipedia [en.wikipedia.org]

- 4. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextromethorphan and its metabolite dextrorphan block alpha3beta4 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dextromethorphan inhibition of voltage-gated proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of dextromethorphan on human K(v)1.3 channel activity: involvement of C-type inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Dextrallorphan | 5822-43-5 | Benchchem [benchchem.com]

- 13. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Dextromethorphan: A Technical Guide to its Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (DM), a morphinan derivative, has a long-standing history as a widely utilized antitussive agent. However, its complex pharmacology, extending beyond its effects on the cough reflex, has garnered significant interest within the scientific community. Dextromethorphan and its structural analogs exhibit a polypharmacological profile, most notably acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor and agonists of the sigma-1 receptor.[1][2][3] This dual mechanism of action, coupled with interactions with serotonin and norepinephrine transporters, has opened avenues for the exploration of these compounds in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[4] This technical guide provides an in-depth overview of the structural analogs and derivatives of dextromethorphan hydrochloride, focusing on their structure-activity relationships, pharmacological properties, and the experimental methodologies used for their evaluation.

Core Structure and Key Derivatives

Dextromethorphan is the dextrorotatory enantiomer of levomethorphan, the methyl ether of the opioid analgesic levorphanol.[3] Its chemical structure is (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan.[3] The primary metabolites of dextromethorphan are dextrorphan (DXO), 3-methoxymorphinan, and 3-hydroxymorphinan, formed through O-demethylation and N-demethylation, primarily by the cytochrome P450 enzyme CYP2D6.[5] Dextrorphan itself is a potent NMDA receptor antagonist.[6]

Key structural modifications of the dextromethorphan scaffold have focused on:

-

N-substitution: Altering the methyl group on the nitrogen atom can significantly impact receptor affinity and selectivity.

-

3-position modification: Changes to the methoxy group at the 3-position influence metabolic stability and receptor interactions.

-

Fluorination: The introduction of fluorine atoms can enhance metabolic stability and brain penetration.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of dextromethorphan, its metabolites, and selected structural analogs at key pharmacological targets.

Table 1: Binding Affinities (Ki) at NMDA and Sigma Receptors

| Compound | NMDA Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | Reference(s) |

| Dextromethorphan | 1500 | 205 | >10000 | [7][8] |

| Dextrorphan | 460 | 144 | >10000 | [9] |

| AHN-001 (N-propyl-3-ethoxymorphinan) | 1600 | 100 | >10000 | [9] |

| AHN-003 (N-butyl-3-ethoxymorphinan) | 1100 | 80 | >10000 | [9] |

| AHN-1047 (N-allyl-3-propoxymorphinan) | 10000 | 200 | >10000 | [9] |

| CNS1 (N-ethyl-dextromethorphan) | 8.8 µM (IC50) | 101 | - | [7] |

| CNS2 (N-propyl-dextromethorphan) | 10.6 µM (IC50) | 107 | - | [7] |

Table 2: Inhibition of Serotonin and Norepinephrine Transporters (SERT/NET)

| Compound | SERT Inhibition (Ki, nM) | NET Inhibition (Ki, nM) | Reference(s) |

| Dextromethorphan | 140 | 1800 | [10] |

| Fluoxetine | 0.8 | 160 | [10] |

| Imipramine | 1.4 | 10 | [10] |

Key Signaling Pathways and Mechanisms of Action

NMDA Receptor Antagonism

Dextromethorphan and its primary active metabolite, dextrorphan, act as uncompetitive antagonists at the NMDA receptor.[1][2] They bind to a site within the ion channel, blocking the influx of Ca2+ ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[11][12] This blockade of NMDA receptor-mediated glutamatergic neurotransmission is believed to be a primary mechanism for the neuroprotective and antidepressant-like effects of these compounds.[11]

References

- 1. Dextromethorphanum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. Assessment of the rapid and sustained antidepressant-like effects of dextromethorphan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20220064122A1 - Analogs of Dextromethorphan with Balanced Receptor Activities - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Dextromethorphan Hydrochloride: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of dextromethorphan hydrochloride (DMH) observed in preclinical models of various neurological disorders. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of Neuroprotection

Dextromethorphan, a widely used antitussive, has demonstrated significant neuroprotective properties in a variety of preclinical settings.[1] Its therapeutic potential stems from a multi-target mechanism of action, which includes:

-

NMDA Receptor Antagonism: DMH is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking this receptor, it can mitigate the excitotoxic cascade initiated by excessive glutamate release, a common pathological feature in many acute and chronic neurological conditions.

-

Sigma-1 Receptor Agonism: DMH acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor is associated with the modulation of various cellular processes, including calcium signaling, oxidative stress, and neuronal survival.

-

Anti-inflammatory Effects: DMH has been shown to exert potent anti-inflammatory effects, primarily through the inhibition of microglial activation.[2] This leads to a reduction in the production and release of pro-inflammatory cytokines and reactive oxygen species, thereby limiting secondary inflammatory damage to neurons.

Quantitative Preclinical Efficacy

The neuroprotective effects of dextromethorphan have been quantified in several preclinical models of neurological disorders. The following tables summarize the key findings.

Table 1: Neuroprotective Effects of Dextromethorphan in Preclinical Stroke Models

| Preclinical Model | Species | Dextromethorphan Dose | Treatment Regimen | Key Quantitative Outcomes | Reference |

| Transient Middle Cerebral Artery Occlusion (MCAO) | Rat | 20 mg/kg, s.c. | 0.5, 1, 2, 4, and 6 hours post-occlusion | 61% reduction in total infarct volume compared to vehicle. | [3] |

| Transient Focal Cerebral Ischemia | Rabbit | 20 mg/kg i.v. loading dose, followed by 10 mg/kg/hr infusion | 1 hour before 1-hour occlusion | Decreased area of severe ischemic neuronal damage to 10.5% vs. 49.6% in controls. Reduced cortical edema to 10.2% vs. 38.6% in controls. | |

| Permanent MCAO | Rat | 20 mg/kg, s.c. | 0.5, 1, 2, 4, and 6 hours post-occlusion | No significant reduction in infarct volume. | [3] |

Table 2: Neuroprotective Effects of Dextromethorphan in Preclinical Traumatic Brain Injury (TBI) Models

| Preclinical Model | Species | Dextromethorphan Dose | Treatment Regimen | Key Quantitative Outcomes | Reference |

| Controlled Cortical Impact (CCI) | Rat | 30 mg/kg, i.p. | Immediately after injury | Significant reduction in brain edema and neurological deficits. Increased neuronal survival. | |

| Penetrating Ballistic-Like Brain Injury (PBBI) | Rat | 0.156-10 mg/kg, i.v. bolus | 30 min to 48 h post-injury | Dose-dependent improvement in motor recovery on a balance beam task. | [4] |

| PBBI | Rat | 10 mg/kg i.v. bolus + 6-h infusion (5 mg/kg/h) | Post-injury | 76% improvement in cognitive performance in a novel object recognition task. | [4] |

Table 3: Neuroprotective Effects of Dextromethorphan in a Preclinical Parkinson's Disease Model

| Preclinical Model | Species | Dextromethorphan Dose | Treatment Regimen | Key Quantitative Outcomes | Reference |

| MPTP-induced Neurotoxicity | Mouse (C57BL/6J) | 10 mg/kg, s.c. | Daily, concurrently with MPTP injections for 6 days | Significantly attenuated the loss of nigral dopaminergic neurons. |

Table 4: Neuroprotective Effects of Dextromethorphan in a Preclinical Multiple Sclerosis Model

| Preclinical Model | Species | Dextromethorphan Dose | Treatment Regimen | Key Quantitative Outcomes | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.1 mg/kg, i.p. ("low dose") | Daily, starting from day 7 after EAE induction | Minor late attenuation of clinical symptoms in severe EAE. More beneficial in a less severe form of EAE. | |

| EAE | Mouse | 10 mg/kg, i.p. ("high dose") | Daily, starting from day 7 after EAE induction | No protection observed. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of common experimental protocols used in the cited studies.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

This model mimics ischemic stroke by temporarily or permanently blocking blood flow to a specific brain region.

-

Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: For transient MCAO, the filament is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and behavioral tests (e.g., rotarod, cylinder test) are assessed at various time points post-MCAO.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury

The CCI model produces a focal and reproducible brain injury.

-

Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized and placed in a stereotaxic frame.

-

Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., parietal cortex). The dura mater is kept intact.

-

Injury Induction: A pneumatic or electromagnetic impactor with a specific tip size is used to deliver a controlled impact to the exposed cortex at a defined velocity and depth.

-

Outcome Measures: Neurological severity scores, motor function (e.g., beam walk, rotarod), cognitive function (e.g., Morris water maze, novel object recognition), and histological analysis of lesion volume and neuronal loss are evaluated.

MPTP Model of Parkinson's Disease

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

-

Animal Preparation: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

-

Toxin Administration: MPTP is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. A common regimen is daily injections for several consecutive days.

-

Behavioral Assessment: Motor deficits are assessed using tests such as the rotarod test, pole test, and open-field test to measure locomotor activity.

-

Neurochemical and Histological Analysis: Post-mortem analysis of the striatum and substantia nigra is performed to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase immunohistochemistry) and levels of dopamine and its metabolites (via HPLC).

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

EAE is an animal model of autoimmune-mediated central nervous system inflammation and demyelination.

-

Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin-derived peptides, such as myelin oligodendrocyte glycoprotein (MOG)35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the entry of inflammatory cells into the CNS.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale typically ranging from 0 (no signs) to 5 (moribund or death).

-

Histological Analysis: Spinal cords and brains are examined for signs of inflammation (immune cell infiltration) and demyelination (e.g., Luxol fast blue staining).

-

Immunological Assays: Splenocytes or lymph node cells can be isolated and re-stimulated in vitro with the immunizing antigen to measure cytokine production (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of dextromethorphan and a general experimental workflow for preclinical neuroprotection studies.

References

- 1. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dextromethorphan protects against cerebral injury following transient, but not permanent, focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective profile of dextromethorphan in an experimental model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Dextromethorphan Hydrochloride: A Technical Guide to Metabolite Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (DXM), a widely utilized antitussive, undergoes a complex metabolic transformation within the body, leading to the formation of several active and inactive metabolites. The metabolic profile of dextromethorphan is of significant interest to researchers and drug development professionals due to its influence on the drug's efficacy, safety, and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the core metabolic pathways of dextromethorphan hydrochloride, detailed methodologies for metabolite identification and quantification, and a review of the key signaling pathways influenced by the parent drug and its metabolites.

Dextromethorphan Metabolism: A Multi-Enzyme Process

The biotransformation of dextromethorphan is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system. The two main pathways are O-demethylation and N-demethylation, which are catalyzed by different CYP isoforms and lead to the formation of distinct primary metabolites.[1][2] These primary metabolites can then undergo further secondary metabolism.

The metabolic fate of dextromethorphan is significantly influenced by genetic polymorphisms in the CYP2D6 gene, leading to different metabolizer phenotypes in the population: extensive metabolizers (EMs) and poor metabolizers (PMs).[3][4][5] This genetic variability can result in substantial inter-individual differences in the pharmacokinetic profile and pharmacological response to dextromethorphan.[6][7][8]

Primary Metabolic Pathways:

-

O-demethylation: This is the principal metabolic pathway in extensive metabolizers, catalyzed predominantly by the CYP2D6 enzyme.[9][10] This reaction converts dextromethorphan into its major active metabolite, dextrorphan (DXO) .[11] Dextrorphan is also a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[3][12]

-

N-demethylation: This pathway is primarily mediated by the CYP3A4 enzyme and results in the formation of 3-methoxymorphinan (MEM) .[3] While CYP2D6 can also contribute to N-demethylation, CYP3A4 is the major enzyme responsible for this conversion in most individuals.[3]

Secondary Metabolic Pathways:

Both dextrorphan and 3-methoxymorphinan can undergo further metabolism:

-

Formation of 3-hydroxymorphinan (HOM): Dextrorphan can be N-demethylated by CYP3A4, and 3-methoxymorphinan can be O-demethylated by CYP2D6 to form the secondary metabolite, 3-hydroxymorphinan.[2]

-

Glucuronidation: Dextrorphan and 3-hydroxymorphinan can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form their respective glucuronide conjugates, which are then excreted in the urine.[2][13]

dot

Figure 1: Metabolic pathways of dextromethorphan.

Metabolite Identification and Quantification: Experimental Protocols

Accurate identification and quantification of dextromethorphan and its metabolites are crucial for pharmacokinetic studies, drug-drug interaction assessments, and phenotyping individuals. Various analytical techniques have been developed for this purpose, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being the most common and sensitive method.

In Vitro Metabolism Studies using Human Liver Microsomes

These studies are essential for determining the kinetic parameters of metabolic pathways and identifying the enzymes involved.

Experimental Protocol:

-

Incubation: Human liver microsomes are incubated with dextromethorphan at various concentrations in the presence of an NADPH-regenerating system at 37°C.[9][14][15]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[16]

-

Sample Preparation: The mixture is centrifuged, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system for the separation and quantification of dextromethorphan and its metabolites.

dot

Figure 2: Workflow for in vitro metabolism studies.

Analysis of Dextromethorphan and Metabolites in Human Plasma

This is critical for determining the pharmacokinetic profile of the drug.

Experimental Protocol:

-

Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is separated by centrifugation.

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a cold solvent like acetonitrile is added to the plasma to precipitate proteins.[17]

-

Liquid-Liquid Extraction (LLE): A more selective method where the plasma is mixed with an immiscible organic solvent to extract the analytes.[18]

-

Solid-Phase Extraction (SPE): A highly selective method where the plasma is passed through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a solvent.[19][20]

-

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. A reversed-phase C18 column is commonly used for chromatographic separation. Detection is typically performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[18][19]

Analysis of Dextromethorphan and Metabolites in Human Urine

Urinary analysis is often used for phenotyping individuals as extensive or poor metabolizers.

Experimental Protocol:

-

Sample Collection: Urine samples are collected over a specific time interval after drug administration.

-

Enzymatic Hydrolysis: For the analysis of total (free + conjugated) metabolites, urine samples are often treated with β-glucuronidase/arylsulfatase to cleave the glucuronide conjugates.[21]

-

Sample Preparation: Similar to plasma, urine samples can be prepared using LLE or SPE. SPE with a strong cation exchange cartridge is an effective method for extracting dextromethorphan and its metabolites from urine.[22][23]

-